molecular formula C22H24N4OS B305634 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Katalognummer B305634
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: IMAFDXHYUHTPNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of various enzymes and has shown promising results in various biological assays.

Wirkmechanismus

The mechanism of action of 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone involves the inhibition of various enzymes. It has been shown to bind to the active site of the enzyme and prevent its normal function. This inhibition leads to a decrease in the activity of the enzyme, which can have various effects on biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone depend on the specific enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognition and memory. Inhibition of monoamine oxidase can lead to an increase in the levels of neurotransmitters such as dopamine and serotonin, which can have various effects on mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone in lab experiments include its potency as an enzyme inhibitor, its specificity for certain enzymes, and its potential applications in various scientific research fields. However, the limitations include the potential for off-target effects and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone. These include further studies on its mechanism of action, its potential applications in various scientific research fields, and its potential as a therapeutic agent for various diseases. Additionally, further studies on its pharmacokinetics and toxicity are needed to fully understand its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone involves a multi-step reaction. The first step involves the reaction of 4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(pyrrolidin-1-yl)ethanone in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone has been extensively studied for its potential applications in various scientific research fields. It has shown promising results as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied for its potential anticancer activity and has shown promising results in various cancer cell lines.

Eigenschaften

Produktname

2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Molekularformel

C22H24N4OS

Molekulargewicht

392.5 g/mol

IUPAC-Name

2-[[4-phenyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C22H24N4OS/c27-21(25-15-7-8-16-25)17-28-22-24-23-20(14-13-18-9-3-1-4-10-18)26(22)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2

InChI-Schlüssel

IMAFDXHYUHTPNG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4

Kanonische SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.